(2-Phenylpyrrolidin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-phenylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-9-11(7-4-8-12-11)10-5-2-1-3-6-10/h1-3,5-6,12-13H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMDMLWSEWIBLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160376-74-9 | |
| Record name | (2-phenylpyrrolidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of Pyrrolidine Containing Scaffolds in Organic Synthesis
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in organic and medicinal chemistry. nih.govnih.gov Its prevalence in a vast array of natural products, pharmaceuticals, and catalysts underscores its importance. nih.govmdpi.com The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole (B145914). nih.govnih.gov This three-dimensionality is crucial for molecular recognition and interaction with biological targets. nih.gov
Furthermore, the presence of stereogenic centers in substituted pyrrolidines, such as in (2-Phenylpyrrolidin-2-yl)methanol, provides an opportunity for the development of chiral molecules. nih.gov Chirality is a critical aspect of drug design, as different enantiomers of a molecule can exhibit vastly different biological activities. The use of chiral pyrrolidine derivatives as organocatalysts has become a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds in an environmentally friendly manner. mdpi.com The continuous development of novel synthetic strategies to construct and functionalize the pyrrolidine ring highlights the enduring interest in this versatile scaffold. nih.govmdpi.com
An Overview of Research Trajectories for 2 Phenylpyrrolidin 2 Yl Methanol and Its Derivatives
Classical and Established Synthetic Routes
Established synthetic pathways to this compound and its analogs often rely on multi-step sequences that build the pyrrolidine core and install the required stereocenters with precision. Two prominent strategies include the double reduction of cyclic sulfonamide precursors and the reduction of chiral benzoyl pyrrolidines derived from natural chiral pools.
Double Reduction of Cyclic Sulfonamide Precursors for Substituted Pyrrolidinylmethanols
The construction of the necessary cyclic precursors for the double reduction strategy often employs the intramolecular Mizoroki-Heck reaction. nih.govchim.it This powerful palladium-catalyzed carbon-carbon bond-forming reaction is highly effective for creating carbocyclic and heterocyclic systems. chim.itwikipedia.org In this context, a chiral pool-derived 2,5-dihydropyrrole serves as the starting point for an intramolecular Heck reaction, which is followed by the reduction of the resulting alkene to assemble the key cyclic sulfonamide precursor. nih.gov The intramolecular Heck reaction is a versatile tool for generating tertiary and quaternary stereocenters with a high degree of control, making it invaluable in complex syntheses. chim.itwikipedia.org The stereoselectivity of these reactions can often be controlled by the choice of chiral ligands for the palladium catalyst. chim.it
Table 1: Key Features of the Intramolecular Heck Reaction in Pyrrolidine Synthesis
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Palladium-catalyzed intramolecular coupling of an aryl/alkenyl halide with an alkene. | wikipedia.org |
| Application | Construction of cyclic sulfonamide precursors for pyrrolidinylmethanols. | nih.gov |
| Stereocontrol | Can establish tertiary or quaternary stereocenters, often with high enantioselectivity using chiral ligands. | chim.itwikipedia.org |
| Precursors | Chiral pool-derived 2,5-dihydropyrroles can be used as starting materials. | nih.gov |
A key innovation in this synthetic sequence is the reductive ring-opening of cyclic aryl sulfonamides. nih.gov This process allows for the transposition of the aryl group from the sulfonamide nitrogen to a carbon atom of the pyrrolidine ring. nih.govnih.gov This strategy effectively uses the aryl sulfonyl moiety not just as a conventional protecting group but also as a traceless tether that delivers the aryl substituent to the desired position within the molecule. nih.govnih.gov This approach represents an efficient means to construct 2- and 3-aryl-substituted pyrrolidines. nih.gov
The "double reduction" aspect of this methodology refers to the use of potent reducing conditions that achieve two distinct transformations. nih.gov The first reduction accomplishes the reductive ring-opening of the sulfonamide. The second, more forceful reduction targets the aromaticity of the aryl substituent. nih.gov The application of Benkeser's stronger reducing conditions (e.g., lithium in a low-molecular-weight amine solvent) can destroy the aromaticity of the aryl group, leading to further structural diversification of the final product. nih.gov This highlights how the choice of reducing agent allows for tunable outcomes in the final steps of the synthesis. nih.gov
Synthesis via Reduction of Chiral Benzoyl Pyrrolidines
An alternative and widely used approach for preparing chiral pyrrolidin-2-yl-methanol derivatives involves the reduction of a chiral benzoyl pyrrolidine. google.com This method is particularly valuable as it can be scaled up to produce the desired building blocks in good yields and with high enantiomeric purity. google.com The process typically starts from readily available chiral precursors, such as S-proline, and proceeds through a key Weinreb amide intermediate, which then reacts with a Grignard reagent to form the chiral benzoyl pyrrolidine. google.com The subsequent reduction of the ketone functionality affords the target alcohol with specific stereochemistry. google.com Depending on the reducing agent used, different erythro/threo mixtures of the chiral pyrrolidin-2-yl-methanol can be obtained. google.com
Table 2: Example of Diastereomeric Ratio in the Reduction of a Chiral Benzoyl Pyrrolidine
| Product | Diastereomeric Ratio (%) |
|---|---|
| (R)-phenyl-[(2S)-pyrrolidin-2-yl]methanol hydrochloride | 94.8 |
| (S)-phenyl-[(2S)-pyrrolidin-2-yl]methanol hydrochloride | 3.1 |
| (S)-phenyl-[(2R)-pyrrolidin-2-yl]methanol hydrochloride | 1.0 |
Data derived from a specific experimental procedure involving hydrogenation after deprotection. google.com
The synthesis of the chiral benzoyl pyrrolidine precursors often begins with naturally occurring, optically pure starting materials like proline and its derivatives, such as 4-hydroxyproline. google.commdpi.com The synthesis of drugs and complex molecules frequently starts with (S)-prolinol, which is itself commonly prepared by the reduction of proline using reagents like lithium aluminum hydride (LiAlH₄). mdpi.com For the synthesis of chiral pyrrolidin-2-yl-methanol derivatives, a three-step process starting from S-proline is a common route. google.com This involves the transformation of the carboxylic acid functionality of proline into a Weinreb amide, which then serves as a precursor for the introduction of the phenyl group via a Grignard reaction, leading to the chiral benzoyl pyrrolidine ready for stereoselective reduction. google.com
Role of Carbamoyl (B1232498) Pyrrolidine Intermediates
A key strategy in the synthesis of this compound and its derivatives involves the use of carbamoyl pyrrolidine intermediates, most notably N-alkoxy-N-methylamides, also known as Weinreb amides. google.comsmolecule.com This approach offers a reliable and high-yielding pathway to the ketone precursor of the final alcohol. The synthesis begins with a protected chiral pyrrolidine carboxylic acid, such as Boc-L-proline, which serves as the chiral template. google.comsmolecule.com
This starting material is coupled with an N,O-dialkylhydroxylamine, typically N,O-dimethylhydroxylamine hydrochloride, to form the corresponding Weinreb amide, for instance, tert-butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate. google.comsmolecule.com The significance of the Weinreb amide intermediate lies in its ability to react with organometallic reagents, such as Grignard reagents, in a controlled manner. Unlike more reactive carboxylic acid derivatives (e.g., acid chlorides or esters), the Weinreb amide forms a stable tetrahedral intermediate upon addition of the organometallic reagent. This intermediate does not collapse to eliminate the methoxymethylamine group until acidic workup, thus preventing the common side reaction of over-addition to form a tertiary alcohol. organic-chemistry.org This controlled reactivity ensures the clean formation of the desired ketone, (2S)-1-(tert-butoxycarbonyl)-2-benzoylpyrrolidine, in high purity and yield, setting the stage for the subsequent reduction step. google.com
Integration of Grignard Reagents and Catalytic Hydrogenation
Following the formation of the aroyl pyrrolidine intermediate via the Weinreb amide, the synthesis proceeds through a two-step sequence involving a Grignard reagent and catalytic hydrogenation. google.com The Grignard reaction is the pivotal step for introducing the phenyl group that is characteristic of the final compound. Phenylmagnesium bromide (PhMgBr) is added to the Weinreb amide, tert-butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate, which after workup yields the ketone precursor. google.comsmolecule.com
The final step is the reduction of the ketone to the desired alcohol. This is typically achieved through catalytic hydrogenation. google.com Before hydrogenation, the Boc protecting group on the pyrrolidine nitrogen is removed under acidic conditions. The resulting aroyl pyrrolidine salt is then subjected to hydrogenation in the presence of a catalyst, such as Palladium on Carbon (Pd/C), under a hydrogen atmosphere. google.com This reduction converts the benzoyl group to a (hydroxyphenyl)methyl moiety. The choice of reaction conditions for the hydrogenation can influence the diastereoselectivity of the reduction, yielding different ratios of the erythro and threo isomers ((R)-phenyl-((S)-pyrrolidin-2-yl)methanol and (S)-phenyl-((S)-pyrrolidin-2-yl)methanol). google.com Following this process, the desired chiral pyrollidine-2-yl-methanol derivative can be obtained with high optical purity, often exceeding 99% enantiomeric excess (ee). google.com
Table 1: Three-Step Synthesis via Weinreb Amide Intermediate
| Step | Reactants | Key Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Amide Formation | Boc-L-proline, N,O-dimethylhydroxylamine | tert-Butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate (Weinreb Amide) | Creates a stable intermediate for controlled Grignard addition. google.com |
| 2. Grignard Addition | Weinreb Amide, Phenylmagnesium bromide | (2S)-1-(tert-butoxycarbonyl)-2-benzoylpyrrolidine | Introduces the phenyl group to form the ketone precursor. google.comsmolecule.com |
| 3. Deprotection & Hydrogenation | Ketone Precursor, Strong Acid, H₂, Pd/C | (S)-Phenyl-((S)-pyrrolidin-2-yl)methanol | Removes protecting group and reduces the ketone to the final alcohol. google.com |
Asymmetric and Stereoselective Synthesis Approaches
To circumvent the separation of diastereomers and to directly synthesize specific stereoisomers of this compound, various asymmetric and stereoselective methods have been developed. These advanced strategies focus on establishing the chiral centers with high enantioselectivity from the outset.
Asymmetric Catalytic Hydrogenation for Chiral Alcohol Moieties
Asymmetric catalytic hydrogenation is a cornerstone of modern organic synthesis for producing chiral alcohols from prochiral ketones. takasago.comnih.gov This method employs a small amount of a chiral catalyst, typically a transition metal complexed with a chiral ligand, to transfer hydrogen to the ketone with high facial selectivity. takasago.comajchem-b.com Ruthenium, rhodium, and iridium are common metals used for this purpose, paired with chiral ligands like BINAP derivatives or chiral diamines. nih.govajchem-b.com For the synthesis of chiral alcohols, ruthenium catalysts such as RuCl₂(diphosphine)(diamine) have been widely used and newer, more efficient catalysts ("RUCY™ catalysts") have been developed to reduce catalyst loading and reaction times. takasago.com These reactions can achieve exceptional enantioselectivities, often up to 99.9% ee. ajchem-b.com This approach is highly attractive for its atom economy and the use of clean, inexpensive hydrogen gas. nih.gov
Asymmetric Addition of Aryl Organometallic Reagents to Heteroaromatic Aldehydes
An alternative strategy for constructing the chiral alcohol moiety involves the asymmetric addition of an aryl organometallic reagent to an aldehyde. google.com This method is particularly relevant for synthesizing diaryl or aryl-heteroaryl methanols. While the direct synthesis of this compound involves a pyrrolidine ketone, the principles of this related reaction are instructive. In this approach, a Grignard reagent nih.govnih.gov or an arylboronic acid mdpi.com serves as the source of the aryl group. The reaction is catalyzed by a chiral metal complex that directs the addition to one enantiotopic face of the aldehyde's carbonyl group. mdpi.com For example, ruthenium-catalyzed asymmetric addition of arylboronic acids to aliphatic aldehydes has been demonstrated using P-chiral monophosphorous ligands, achieving high yields and enantiomeric ratios (up to 93:7 er). mdpi.com Similarly, copper catalysts paired with chiral diphosphine ligands can facilitate the highly enantioselective addition of Grignard reagents to various activated substrates. nih.gov
Table 2: Examples of Catalytic Asymmetric Arylation
| Reaction Type | Metal/Ligand System | Substrate Type | Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Arylation | Ru / P-Chiral Monophosphorous Ligand | Aliphatic Aldehydes | High yield (up to 96%), up to 93:7 er | mdpi.com |
| Asymmetric Arylation | Ir / Chiral Ligand | Phenyl(pyridin-2-yl)methanone | High yield (up to 96%), >99% ee | google.com |
| Asymmetric Conjugate Addition | Cu / Chiral Diphosphine Ligand | Alkenyl-N-heteroaromatics | Highly enantioselective and chemoselective | nih.gov |
Biocatalytic Technologies in Stereoselective Transformations
Biocatalysis has emerged as a powerful and sustainable tool for stereoselective synthesis. nih.gov Enzymes such as ketoreductases (KREDs) and amine transaminases (ATAs) can perform carbonyl reductions and aminations, respectively, with exceptional levels of stereocontrol under mild, aqueous conditions. nih.gov For instance, a prochiral ketone can be reduced to a single enantiomer of a chiral alcohol using a KRED. nih.gov More advanced biocatalytic platforms are being developed that can construct complex chiral molecules like pyrrolidines. nih.govacs.org One innovative approach involves the directed evolution of enzymes, such as cytochrome P450, to catalyze abiological reactions like intramolecular C(sp³)–H amination of organic azides. nih.govacs.org This method can build the chiral pyrrolidine ring system with good enantioselectivity and catalytic efficiency, providing a direct route to these valuable N-heterocyclic building blocks. nih.govacs.org
Stereoselective Pyrrolidinone Synthesis as Key Precursors
The synthesis of optically pure pyrrolidine derivatives often relies on the use of stereochemically defined precursors. nih.govmdpi.com Chiral pyrrolidinones (lactams) are valuable intermediates that can be elaborated into a wide range of substituted pyrrolidines, including this compound. The synthesis of these precursors can be achieved through various stereoselective methods. One approach is the alkylation of a pre-existing chiral pyrrolidinone, such as 4-phenylpyrrolidin-2-one, to introduce further functionality. Another powerful strategy involves the asymmetric cyclization of acyclic precursors. nih.gov For example, an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, can transform an achiral amine into a highly enantioenriched pyrrolidine. whiterose.ac.uk Biocatalytic methods are also employed, using enzymes like laccase to catalyze the formation of highly functionalized pyrrolidine-2,3-diones with excellent stereoselectivity. rsc.org These stereoselective routes provide access to key pyrrolidinone building blocks, which are then converted to the final target molecule through subsequent chemical transformations.
Subsequent Functionalization of Pyrrolidinone Structures into Building Blocks
The pyrrolidinone structures synthesized via methods like the nitro-Mannich reaction serve as versatile intermediates that can be further functionalized to create a wide array of synthetically useful building blocks. ucl.ac.ukacs.org The pyrrolidinone ring is a privileged pharmacophore, and its functionalization allows for the generation of diverse molecular architectures for applications in medicinal chemistry and materials science. acs.orgurl.edunih.gov
One key functionalization is the reduction of the nitro group, which can be smoothly accomplished using reagents like zinc powder and acetic acid. nih.govacs.org This transformation yields a primary amine, which can then be subjected to various reactions, such as sulfonylation, to introduce further complexity. nih.govacs.org The ability to manipulate the substituents on the pyrrolidinone ring, including those at the α-position, through simple base treatment and quenching with electrophiles, highlights the modularity of this synthetic approach. acs.org
Furthermore, recent advancements have demonstrated that even the nitroarene group, when incorporated into the pyrrolidinone scaffold, can act as a functional handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, thereby expanding the synthetic utility of these intermediates. acs.org
Palladium-Catalyzed Cyclization and Cross-Coupling Reactions for Pyrrolidine Scaffolds
Palladium catalysis has emerged as a powerful tool for the construction of pyrrolidine rings. acs.orgdntb.gov.ua These methods often involve the cyclization of acyclic precursors containing both a nucleophilic nitrogen atom and an electrophilic carbon center, facilitated by a palladium catalyst.
One notable example is the palladium(II)-catalyzed cyclization of substrates containing an amine and an olefin. acs.org This approach provides a direct route to substituted pyrrolidines. Another significant advancement is the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines. nih.govgoogle.com This reaction allows for the enantioselective synthesis of a wide variety of pyrrolidine cycloadducts with excellent yields and selectivities. nih.gov The development of novel phosphoramidite (B1245037) ligands has been crucial to the success of these asymmetric transformations. nih.gov The reaction conditions are tolerant of a broad range of imine acceptors, including those with N-Boc and N-tosyl protecting groups, as well as both aldimines and ketimines. nih.gov
| Reaction Type | Reactants | Catalyst System | Product | Key Features |
| [3+2] Cycloaddition | Trimethylenemethane (TMM), Imines | Pd(dba)₂, Phosphoramidite ligand | Substituted Pyrrolidines | High yields and enantioselectivities, broad imine scope. nih.gov |
| Dehydrative Coupling | Alkyl amines, Allylic alcohols | Photoredox and Palladium catalyst | Homoallylic amines (precursors to pyrrolidines) | Access to a range of homoallylic amines. |
Dynamic Kinetic Resolution for Enantiomerically Enriched Pyrrolidinone Derivatives
Dynamic kinetic resolution (DKR) is a highly efficient strategy for obtaining enantiomerically pure compounds from a racemic mixture, with a theoretical maximum yield of 100%. whiterose.ac.uk This technique has been successfully applied to the synthesis of enantiomerically enriched pyrrolidinone derivatives. researchgate.netacs.org
In a DKR process, one enantiomer of a racemic starting material reacts faster than the other, while the slower-reacting enantiomer is continuously racemized in situ. This allows for the conversion of the entire racemic mixture into a single enantiomer of the product.
One notable application involves the enzymatic enantioselective amination of a keto ester catalyzed by ω-transaminases. researchgate.net The resulting amine undergoes spontaneous cyclization to form the enantiomerically enriched pyrrolidinone. Careful optimization of reaction conditions, such as co-solvent and pH, is crucial for enhancing the enantioselectivity of the enzymatic step. researchgate.net
Another approach utilizes the dynamic kinetic resolution of 2-lithiopyrrolidines. acs.orgacs.org In the presence of a chiral ligand, a racemic 2-lithiopyrrolidine can be enantioselectively quenched with an electrophile. acs.orgacs.org The use of N-Boc-2-lithiopyrrolidine, in particular, leads to high levels of asymmetric induction through a kinetic resolution process. acs.orgacs.org
| Method | Substrate | Catalyst/Reagent | Product | Key Features |
| Enzymatic DKR | 4-Oxo-3-phenylbutyric acid ethyl ester | ω-Transaminase | (R)-4-Phenylpyrrolidin-2-one | Biocatalytic, spontaneous cyclization. researchgate.net |
| DKR of Lithiated Pyrrolidine | N-Boc-2-lithiopyrrolidine | Chiral ligand, Electrophile | Enantiomerically enriched 2-substituted pyrrolidine | High asymmetric induction. acs.orgacs.org |
Chiral Auxiliary-Mediated Asymmetric Induction
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comresearchgate.net This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgresearchgate.netthieme-connect.com The auxiliary is typically recovered for reuse after the desired stereocenter has been established. wikipedia.orgsigmaaldrich.com
Utilization of Proline-Derived Chiral Auxiliaries (e.g., SAMP, RAMP)
Proline and its derivatives are highly effective chiral auxiliaries and organocatalysts. acs.orgnih.govmdpi.comlibretexts.org Among the most prominent proline-derived auxiliaries are (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). thieme-connect.comresearchgate.netmit.edunih.govwikipedia.org The SAMP/RAMP hydrazone methodology is a powerful tool for asymmetric carbon-carbon bond formation. researchgate.netmit.eduwikipedia.org
This method typically involves the formation of a hydrazone between SAMP or RAMP and a ketone or aldehyde. wikipedia.org Deprotonation of the hydrazone followed by reaction with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity. mit.eduwikipedia.org Subsequent cleavage of the hydrazone yields the desired α-substituted carbonyl compound with high enantiomeric purity. mit.edu This methodology has been successfully applied to the synthesis of a wide range of chiral compounds, including natural products and bioactive molecules. researchgate.netnih.govacs.org
| Auxiliary | Substrate | Reaction Type | Product | Key Features |
| SAMP/RAMP | Ketones, Aldehydes | Asymmetric α-alkylation | α-Substituted carbonyl compounds | High diastereoselectivity, broad applicability. researchgate.netmit.eduwikipedia.org |
Application of Pantolactam and N-Phenylpantolactam Derivatives
Pantolactam and its derivatives, such as N-phenylpantolactam, are another class of effective chiral auxiliaries. thieme-connect.com These auxiliaries are often used in asymmetric reactions where they are attached to the substrate to direct the stereochemical course of a transformation. thieme-connect.com For instance, pantolactam has been successfully employed as a chiral auxiliary in various asymmetric reactions. thieme-connect.com
Strategic Use of Oxazolidinone Chiral Auxiliaries
Chiral oxazolidinones, often referred to as Evans' auxiliaries, are powerful tools in asymmetric synthesis, enabling the stereocontrolled construction of chiral centers. researchgate.netrsc.orgresearchgate.net These auxiliaries are temporarily incorporated into a molecule to direct the stereochemical course of a reaction and are subsequently removed. wikipedia.org Their effectiveness lies in their ability to create a rigid and predictable steric environment, influencing the approach of reagents to a prochiral center. wikipedia.org
The synthesis of oxazolidinones themselves can be achieved from readily available starting materials like amino acids or amino alcohols. wikipedia.orgorgsyn.org For instance, (S)-phenylalanol, derived from the reduction of (S)-phenylalanine, can be converted to (S)-4-(phenylmethyl)-2-oxazolidinone. orgsyn.org This particular oxazolidinone is advantageous as both the intermediate β-amino alcohol and the final product are crystalline, facilitating purification by crystallization. orgsyn.org
In the context of synthesizing pyrrolidine derivatives, an N-acyl oxazolidinone can undergo a variety of stereoselective transformations, including aldol (B89426) additions, alkylations, and halogenations. orgsyn.org For example, the enolates of N-acyl oxazolidinones participate in highly diastereoselective aldol reactions, which can establish two adjacent stereocenters with high precision. wikipedia.org This strategy is valuable for creating the necessary stereochemistry in precursors that can then be cyclized to form substituted pyrrolidines. The oxazolidinone auxiliary biases the formation of one diastereomer over the other, which, after subsequent chemical steps and removal of the auxiliary, yields an enantiomerically enriched pyrrolidine derivative. The use of N-enoyl oxazolidinones in [3+2] cycloaddition reactions with azomethine ylides also provides a pathway to highly substituted pyrrolidines, with the oxazolidinone directing the stereoselectivity of the cycloaddition. acs.org
A general scheme for the application of oxazolidinone auxiliaries involves acylation of the oxazolidinone, followed by a stereoselective reaction (e.g., alkylation or aldol addition), and subsequent removal of the auxiliary to yield the desired chiral product. wikipedia.org
| Reaction Type | Key Features | Reference |
| Asymmetric Aldol Reaction | Establishes two contiguous stereocenters simultaneously. | wikipedia.org |
| Asymmetric Alkylation | Enolates of N-acyl oxazolidinones react with high stereoselectivity. | orgsyn.org |
| [3+2] Cycloaddition | N-Enoyl oxazolidinones react with azomethine ylides for pyrrolidine synthesis. | acs.org |
Innovative Methodologies in Organic Synthesis Applicable to Pyrrolidine Derivatization
The derivatization of the pyrrolidine ring is crucial for accessing a wide range of functionalized molecules with potential applications in medicinal chemistry and materials science. researchgate.net Modern organic synthesis has provided several innovative strategies to achieve this, moving beyond classical methods to more efficient and selective transformations.
Advanced C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical approach for modifying complex molecules like pyrrolidines. researchgate.net This strategy avoids the need for pre-functionalized starting materials, streamlining synthetic routes. Transition metal-catalyzed C-H activation, using catalysts based on rhodium, iridium, and palladium, has been successfully applied to the enantioselective functionalization of sp³ C-H bonds in pyrrolidines. researchgate.netacs.org For instance, a palladium-catalyzed C-H arylation of pyrrolidine-3-carboxylic acid derivatives can achieve high regio- and stereoselectivity at the C(4) position. acs.org Another approach involves a two-step sequence of regio- and stereoselective nitrene C-H insertion followed by a diastereoselective cyclization via a 1,5-hydrogen atom transfer (HAT) to produce enantiopure pyrrolidines. researchgate.net Furthermore, redox-neutral α-C–H functionalization provides a green and practical method for the direct arylation of the pyrrolidine ring at the α-position. rsc.org
Metallocatalyzed Allylations and Cycloaddition Reactions
Metallocatalyzed reactions are central to the construction and functionalization of the pyrrolidine core. [3+2] cycloaddition reactions between azomethine ylides and alkenes are a powerful method for synthesizing pyrrolidines, often with the ability to control the formation of multiple stereocenters. acs.orgacs.orgacs.org Silver-catalyzed asymmetric [3+2] cycloadditions, for example, have been employed to create spirocyclic pyrrolidines with high enantioselectivity. acs.org These reactions can be highly diastereoselective, with the stereochemical outcome influenced by the choice of catalyst and the nature of the substituents on both the azomethine ylide and the dipolarophile. acs.org Additionally, [2+2]/[2+3] cycloadditions involving nonstabilized azomethine ylides, alkynes, and silyl (B83357) enol ethers offer a route to densely substituted, fused pyrrolidine systems. rsc.org
Multi-Component Reactions for Constructing Molecular Complexity
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govtandfonline.comresearchgate.net MCRs are particularly valuable for generating molecular diversity and complexity in a step- and atom-economical manner. researchgate.net Several MCRs have been developed for the diastereoselective synthesis of substituted pyrrolidines. nih.govacs.org For example, a titanium tetrachloride-catalyzed three-component reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can produce highly functionalized pyrrolidines with up to three contiguous stereocenters in a single step. nih.govacs.org Another example involves a four-component reaction (I-4CR) where an aromatic aldehyde, malononitrile, an isocyanide, and phenanthridine (B189435) combine to yield phenanthridopyrrolidines in excellent yields. mdpi.com
| MCR Type | Reactants | Product | Reference |
| TiCl₄-catalyzed 3-component | Optically active phenyldihydrofuran, N-tosyl imino ester, silane | Highly substituted pyrrolidine | nih.govacs.org |
| I-4CR | Aromatic aldehyde, malononitrile, isocyanide, phenanthridine | Phenanthridopyrrolidine | mdpi.com |
Applications of Radical Chemistry in Pyrrolidine Synthesis
Radical reactions offer unique pathways for the synthesis and functionalization of pyrrolidine rings. Radical cyclizations, in particular, are effective for constructing five-membered heterocycles. mdpi.com For instance, the intramolecular addition of a carbon-centered radical to an aldehyde, generated from a 5-phenylseleno-3-aza-pentanal precursor via tin-mediated radical cyclization, can lead to the formation of substituted pyrrolidin-3-ols. mdpi.com While the addition of radicals to carbonyl groups can be reversible, this method still provides a viable route to hydroxylated pyrrolidine derivatives. mdpi.com
Stereochemical Analysis and Structural Elucidation
Determination of Absolute Configuration of Pyrrolidinylmethanol Stereoisomers
The absolute configuration of chiral molecules like (2-Phenylpyrrolidin-2-yl)methanol and its analogs is a cornerstone of their chemical identity and dictates their stereochemical influence in reactions. The (S)-enantiomer can be synthesized from naturally occurring (S)-proline. wikipedia.org Conversely, the (R)-enantiomer is accessible from (R)-proline. wikipedia.org The dextrorotary (R)-(+)-enantiomer is noted to be the more pharmacologically active form. wikipedia.org
A variety of techniques are employed to determine the absolute configuration of these and related chiral compounds. X-ray crystallography is a definitive method that provides a three-dimensional map of the atomic arrangement in a crystal, allowing for unambiguous assignment of stereocenters. purechemistry.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when using chiral auxiliaries or solvents, can differentiate between enantiomers by creating diastereomeric environments that result in distinct NMR spectra. purechemistry.orgstackexchange.com Comparison with known compounds or analysis of these spectral differences allows for the assignment of absolute configuration. stackexchange.com
Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is another powerful tool. purechemistry.org The resulting spectrum, when compared to reference spectra or theoretical calculations, can elucidate the absolute stereochemistry. purechemistry.orghebmu.edu.cn Computational methods, such as Density Functional Theory (DFT), are also used to calculate the energetically most favorable arrangement of atoms, which can then be correlated with the experimentally observed isomer. purechemistry.orgnih.gov In some cases, the absolute configuration of a novel compound can be determined by chemically converting it to a compound of a known configuration. acs.org
Conformational Dynamics of the Pyrrolidine (B122466) Ring System
The five-membered pyrrolidine ring is not planar and exhibits dynamic behavior, adopting various puckered conformations. rsc.orgnih.gov These conformations are often described as "Up" (Cγ-exo) and "Down" (Cγ-endo) puckers, which can interconvert. nih.govfrontiersin.org Quantum mechanical calculations have indicated that for some 5-phenylpyrrolidine-2-carboxylate units, the Cγ-endo pucker is energetically more stable than the Cγ-exo state. nih.govfrontiersin.org The energy difference between these forms can be modest, on the order of 1.2 kcal·mol⁻¹ in dimethyl sulfoxide. nih.govfrontiersin.org
NMR spectroscopy is a primary tool for studying these conformational dynamics in solution. nih.gov By analyzing vicinal proton-proton coupling constants and Nuclear Overhauser Effect (NOE) data, the preferred conformation of the pyrrolidine ring can be determined. nih.gov For example, in the "Up" conformation, certain vicinal coupling constants are small (< 3 Hz), while in the "Down" form, a different set of couplings are small. nih.gov Solid-state NMR, combined with DFT calculations, has also been used to investigate the dynamics of pyrrolidine rings in the solid state, revealing that the crystalline environment can significantly influence molecular motion, sometimes constraining one ring to torsional librations while another undergoes ring inversions. rsc.org
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding) Influencing Molecular Geometry
This type of interaction has been studied in similar systems, such as ortho-Mannich bases, where a strong intramolecular hydrogen bond exists between a phenolic OH group and a neighboring amino group. nih.gov The presence and strength of IMHBs can be investigated using spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful; the formation of a hydrogen bond typically leads to a red shift (lowering of frequency) and broadening of the O-H stretching vibration band. nih.gov A key method to distinguish intramolecular from intermolecular hydrogen bonding is through dilution studies; the position of an intramolecular hydrogen bond in an IR spectrum is unaffected by changes in concentration, whereas intermolecular bonds are disrupted upon dilution, causing a spectral shift. quora.comyoutube.comyoutube.com NMR spectroscopy also provides evidence for IMHBs, as the chemical shift of a hydrogen-bonded proton is often deshielded and shows a reduced temperature dependence. uu.nl
In nonpolar solvents, where the solvent cannot effectively solvate polar groups, the formation of intramolecular hydrogen bonds can be forced, which in turn can influence the molecule's properties by increasing non-radiative decay rates through additional vibrational pathways. rsc.org
Diastereoselection and Enantioselection in Synthetic Sequences
This compound and its derivatives, particularly diarylprolinol silyl (B83357) ethers, are highly effective organocatalysts for a wide range of asymmetric reactions. nih.govrsc.org Their chiral structure allows for high levels of diastereoselection and enantioselection in the synthesis of complex molecules. nih.gov These catalysts operate through different modes of activation, primarily via enamine and iminium ion intermediates. nih.govnih.gov
In enamine catalysis, the chiral amine reacts with an aldehyde or ketone to form a nucleophilic enamine. The bulky substituents on the catalyst, such as the diphenylmethyl silyl ether group, effectively shield one face of the enamine, directing the approach of an electrophile to the less hindered face. researchgate.net This steric control is fundamental to achieving high enantioselectivity. researchgate.net This strategy is used to introduce various functionalities at the α-position of aldehydes with high stereoselectivity. nih.gov
Alternatively, in iminium ion catalysis, the catalyst reacts with α,β-unsaturated aldehydes to form a chiral iminium ion, which lowers the LUMO of the substrate. nih.govnih.gov This activation facilitates the conjugate addition of nucleophiles. Again, the catalyst's structure shields one enantiotopic face of the enal, leading to the formation of the 1,4-adduct with excellent chemoselectivity and stereoselectivity. nih.gov The effectiveness of these catalysts has been demonstrated in numerous reactions, including Diels-Alder reactions, where they can promote high exo-selectivity and excellent enantioselectivity. acs.org
The stereochemical outcome of these reactions is often rationalized by computational models which suggest that facial selectivity arises from the preferential formation of the E-enamine and its s-trans conformer, where the steric influence of the large silyl ether group is maximized. researchgate.net
Crystallographic Studies for Precise Structural Characterization (e.g., X-ray Diffraction)
X-ray diffraction analysis of single crystals is the most definitive method for determining the precise three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation. purechemistry.org This technique has been applied to various derivatives of pyrrolidines and related compounds to elucidate their molecular and supramolecular structures. nih.govnih.gov
For instance, the crystal structure of phenyl(pyridin-2-yl)methanol, a related carbinol, reveals that the molecules are linked by O—H⋯N hydrogen bonds into helical chains within the crystal lattice. nih.govresearchgate.net The analysis provides exact bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's preferred geometry in the solid state. In the case of α-D2PV, a synthetic cathinone (B1664624) derivative, X-ray diffraction showed pairwise interactions mediated by chloride anions and water molecules, as well as both π–π stacking and edge-to-face π-interactions between phenyl rings. nih.gov
Such studies are crucial for understanding the non-covalent interactions that govern crystal packing and can provide insights into the conformational preferences that may also be relevant in solution or during a catalytic event.
Catalytic Applications of 2 Phenylpyrrolidin 2 Yl Methanol Derivatives
Function as Asymmetric Organocatalysts
(2-Phenylpyrrolidin-2-yl)methanol and its derivatives are at the forefront of asymmetric organocatalysis, a field that utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively. mt.comhilarispublisher.com This approach offers a powerful alternative to traditional metal-based catalysts.
Development and Application of Proline-Type Organocatalysts
The development of organocatalysis has been significantly influenced by the success of proline and its derivatives. wikipedia.orgresearchgate.net These catalysts, often referred to as proline-type organocatalysts, have proven to be highly effective in a multitude of asymmetric transformations. A notable example within this class is (R)-Bis[3,5-bis(trifluoromethyl)phenyl]methanol, which has demonstrated significant utility in various catalytic processes. The core structure of these catalysts, the pyrrolidine (B122466) ring, is instrumental in their catalytic activity. mdpi.com
Advantages of Organocatalysis in Chiral Synthesis
Organocatalysis presents several distinct advantages in the realm of chiral synthesis, making it an attractive and sustainable approach. mt.comhilarispublisher.comnumberanalytics.com
Environmental Sustainability: Organocatalysts are typically metal-free, reducing the environmental concerns associated with toxic heavy metals. numberanalytics.com
Stability and Handling: Many organocatalysts are stable in the presence of air and moisture, simplifying experimental procedures. acs.org
Availability and Cost-Effectiveness: These catalysts are often derived from readily available and inexpensive starting materials, such as amino acids. mt.comnumberanalytics.com
Mild Reaction Conditions: Organocatalytic reactions often proceed under mild conditions, requiring less energy. hilarispublisher.com
High Selectivity: They can be designed to provide high levels of enantioselectivity and diastereoselectivity, crucial for the synthesis of pharmaceuticals and other biologically active molecules. hilarispublisher.comnih.gov
Scope of Applications in Carbon-Carbon Bond Forming Reactions
Derivatives of this compound have been successfully employed as organocatalysts in a variety of fundamental carbon-carbon bond-forming reactions. These reactions are cornerstones of organic synthesis, allowing for the construction of complex molecular architectures.
Diels-Alder Reactions: Organocatalysts have been effectively used to promote asymmetric Diels-Alder reactions, a powerful tool for the formation of six-membered rings. nih.govyoutube.comsioc-journal.cn MacMillan's development of imidazolidinone catalysts, for example, marked a significant breakthrough in enantioselective organocatalytic Diels-Alder reactions. youtube.com
Michael Additions: The asymmetric Michael addition, which involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another area where these catalysts excel. rsc.orgnih.govresearchgate.netmdpi.com Pyrrolidine-based organocatalysts have demonstrated high efficiency and stereoselectivity in the Michael addition of ketones and aldehydes to nitroolefins. rsc.orgresearchgate.net
Aldol (B89426) Reactions: The aldol reaction, a fundamental method for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds, has been extensively studied in the context of organocatalysis. researchgate.netmdpi.comnih.govacs.org Proline and its derivatives are well-known catalysts for direct asymmetric aldol reactions, providing access to chiral building blocks. wikipedia.orgnih.gov
Table 1: Application of this compound Derivatives in C-C Bond Forming Reactions
| Reaction Type | Catalyst Type | Substrates | Key Features |
| Diels-Alder | Imidazolidinones, Proline-derivatives | Dienes and Dienophiles | High enantioselectivity, formation of cyclic compounds. youtube.com |
| Michael Addition | Pyrrolidine-based organocatalysts | Ketones/Aldehydes and Nitroolefins | Excellent stereoselectivity (dr and ee), formation of functionalized products. rsc.orgresearchgate.net |
| Aldol Reaction | Proline and its derivatives | Ketones and Aldehydes | Direct asymmetric synthesis of β-hydroxy carbonyls. wikipedia.orgnih.gov |
Organocatalyzed Domino Reactions for Efficient Complex Molecule Assembly
Organocatalysis has enabled the development of domino reactions, also known as cascade or tandem reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. nih.govnih.govscilit.com This strategy significantly enhances synthetic efficiency by reducing the number of purification steps and saving time and resources. scilit.com
Pyrrolidine-based organocatalysts have been instrumental in promoting a variety of domino sequences, including Michael-aldol and Michael-Michael reactions. nih.govrsc.org These reactions lead to the rapid construction of complex carbocyclic and heterocyclic frameworks with multiple stereocenters, often with excellent stereocontrol. nih.govacs.org For instance, a triple domino reaction catalyzed by a secondary amine organocatalyst can generate cyclohexene (B86901) carbaldehydes with four stereogenic centers in a single pot. nih.gov
Role in Transition Metal Catalysis (in the context of pyrrolidine ligands)
Beyond their role as standalone catalysts, derivatives of this compound and other chiral pyrrolidines are crucial as ligands in transition metal catalysis. The design of effective ligands is paramount for controlling the reactivity and selectivity of metal catalysts. escholarship.org
Pyrrolidine-based Ligands in Metal-Catalyzed Transformations
The chiral pyrrolidine scaffold is a privileged structure in the design of ligands for a wide array of metal-catalyzed reactions. mdpi.com These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. The versatility of the pyrrolidine ring allows for extensive modification, enabling the fine-tuning of the ligand's electronic and steric properties to optimize catalytic performance. mdpi.com
Pyrrolidine-containing ligands have been successfully utilized in various transformations, including hydrogenations and C-H activation reactions. rsc.orgacs.org For example, iron complexes bearing pyridonate ligands, which can be derived from amino alcohols, have shown promise in catalytic transformations. rsc.org Furthermore, the dehydrogenation of pyrrolidines to form valuable pyrrole (B145914) structures can be achieved using transition metal-free catalytic systems, highlighting the diverse reactivity of this heterocyclic motif. acs.org
Influence of Ligand Stereochemistry on Catalytic Outcome
The stereochemical configuration of this compound derivatives plays a pivotal role in determining the stereochemical outcome of the catalyzed reactions. The spatial arrangement of the phenyl group and the hydroxymethyl group, along with any substituents on the pyrrolidine ring or the nitrogen atom, dictates the approach of the substrates to the catalytic center, thereby controlling the enantioselectivity and diastereoselectivity of the product.
Research in the field of asymmetric catalysis has consistently demonstrated that even subtle changes in the ligand's stereochemistry can lead to dramatic differences in the catalytic results, sometimes even leading to the formation of the opposite enantiomer of the product. This phenomenon, often referred to as "enantio-switching," underscores the importance of a well-defined three-dimensional structure of the catalyst.
In the context of proline-derived catalysts, including those based on this compound, the configuration of the prolyl unit is often the dominant factor in controlling the asymmetric induction. For instance, in asymmetric aldol reactions, bifunctional organocatalysts derived from (S)-proline conjugated with other chiral molecules have been studied. It was observed that a syn-orientation of the N-H and O-H groups in the catalyst can lead to a more efficient hydrogen-bonding network with the aldehyde substrate in the transition state, resulting in improved catalytic performance. nih.gov
The stereochemical course of a reaction can be predicted by considering the proposed transition state models. For example, in proline-catalyzed Mannich reactions, the observed si-face attack of the enamine on the imine is attributed to the minimization of steric interactions between the pyrrolidine ring of the catalyst and the substituents on the imine in the transition state. An attack from the re-face would lead to unfavorable steric clashes. This level of stereochemical control allows for the simultaneous formation of multiple stereogenic centers with high precision.
The influence of ligand stereochemistry is a critical consideration in the design of new and more effective catalysts. By systematically modifying the stereocenters of this compound derivatives, researchers can fine-tune the catalyst's properties to achieve higher yields and selectivities for a desired stereoisomer of the product.
Evaluation of Catalytic Performance and Identified Limitations
The catalytic performance of this compound derivatives is typically evaluated based on several key metrics, including chemical yield, enantiomeric excess (ee), diastereomeric ratio (dr), catalyst loading, and reaction time. While these catalysts have shown considerable promise in various asymmetric transformations, they also possess certain limitations that can affect their broader applicability.
One of the common applications of related β-amino alcohol ligands is in the enantioselective addition of organozinc reagents to aldehydes. In such reactions, the enantioselectivity has been found to be highly dependent on the nature of the substituents on the stereogenic centers of the ligand. For instance, ligands with bulky groups at the carbinol stereocenter and smaller groups alpha to the nitrogen atom have been shown to exhibit the best catalytic activity and enantioselectivity.
However, a significant limitation of many proline-based organocatalysts is the scope of the substrates. For example, in some asymmetric aldol reactions catalyzed by L-prolinamido-sulfonamides, while excellent results were achieved with certain aromatic aldehydes, the reaction scope was found to be limited. nih.gov This suggests that the electronic and steric properties of the substrate can have a profound impact on the efficiency of the catalyst.
Furthermore, the stability and recyclability of the catalyst are crucial factors for practical applications, especially in industrial processes. While some prolinamide catalysts have been shown to be recoverable and reusable through simple acid/base work-up procedures, this is not universally the case for all derivatives.
Another identified limitation can be the reaction conditions required to achieve optimal performance. Some catalytic systems may necessitate very low temperatures, long reaction times, or high catalyst loadings, which can be disadvantageous from an economic and environmental perspective. For instance, certain N-prolyl sulfinamide organocatalysts required several days to reach high conversion in solvent-free asymmetric aldol reactions.
Applications As Chiral Building Blocks in Complex Organic Synthesis
Strategies for Scaffold Diversity and Structural Analogue Generation
(2-Phenylpyrrolidin-2-yl)methanol serves as a valuable scaffold for generating libraries of structurally diverse compounds for drug discovery and chemical biology. The presence of the secondary amine and primary alcohol allows for a range of chemical modifications, leading to analogues with potentially different biological activities.
Strategies for generating scaffold diversity from a core molecule like this compound can include:
N-alkylation or N-arylation: The secondary amine can be readily functionalized with a wide variety of alkyl or aryl groups to explore the impact of substituents on biological activity.
O-alkylation or O-acylation: The primary alcohol can be converted to ethers or esters, introducing different functionalities and altering properties like lipophilicity and metabolic stability.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further chemical transformations such as reductive amination or amide bond formation.
Modification of the Phenyl Ring: The phenyl group can be subjected to electrophilic aromatic substitution reactions to introduce substituents at various positions, thereby modulating the electronic and steric properties of the molecule.
An example of generating structural analogues from a related pyrrolidine (B122466) scaffold is the synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates. mdpi.com In this work, various substituents were introduced onto the pyrrolidine ring, demonstrating how a core scaffold can be elaborated to create a library of compounds for biological screening. While not starting directly from this compound, this approach highlights the chemical tractability of the pyrrolidine ring system for generating molecular diversity. The functional groups on this compound make it an ideal candidate for similar diversity-oriented synthesis strategies.
Below is a table summarizing potential diversification strategies for this compound:
| Reaction Type | Functional Group Targeted | Potential Reagents | Resulting Analogue Class |
| N-Alkylation | Secondary Amine | Alkyl halides, Reductive amination with aldehydes/ketones | N-Substituted (2-Phenylpyrrolidin-2-yl)methanols |
| N-Arylation | Secondary Amine | Aryl halides (e.g., Buchwald-Hartwig amination) | N-Aryl (2-Phenylpyrrolidin-2-yl)methanols |
| O-Acylation | Primary Alcohol | Acyl chlorides, Carboxylic acids (e.g., Steglich esterification) | (2-Phenylpyrrolidin-2-yl)methyl esters |
| Oxidation | Primary Alcohol | Mild oxidizing agents (e.g., PCC, DMP) | (2-Phenylpyrrolidin-2-yl)carbaldehyde |
| Oxidation | Primary Alcohol | Strong oxidizing agents (e.g., KMnO4, Jones reagent) | (2-Phenylpyrrolidin-2-yl)carboxylic acid |
| Phenyl Ring Functionalization | Phenyl Group | Electrophiles (e.g., HNO3/H2SO4, Br2/FeBr3) | Substituted-phenyl-(2-pyrrolidin-2-yl)methanols |
These strategies enable the systematic exploration of the chemical space around the this compound scaffold, which is a critical step in the development of new therapeutic agents and chemical probes.
Q & A
Q. What are the common synthetic routes for preparing (2-phenylpyrrolidin-2-yl)methanol, and how can reaction conditions be optimized?
The synthesis of this compound can be approached via Grignard reactions or reductive amination. For example, Grignard reagents can react with nitriles or ketones to form secondary alcohols, followed by cyclization to yield the pyrrolidine ring. Reaction optimization should focus on solvent polarity (e.g., THF or diethyl ether), temperature control (0°C to room temperature), and stoichiometric ratios of reagents to minimize side products like over-alkylation . TLC analysis (using ethanol as a mobile phase) and IR spectroscopy (to confirm hydroxyl and amine functional groups) are critical for monitoring reaction progress .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the pyrrolidine ring structure, phenyl group substitution, and hydroxyl proton environment.
- IR Spectroscopy : Peaks near 3200–3500 cm (O-H stretch) and 2800–3000 cm (C-H stretches) .
- HPLC : Reverse-phase chromatography with C18 columns and methanol/water mobile phases to assess purity .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns.
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve the stereochemical configuration of this compound?
Single-crystal X-ray diffraction is the gold standard for determining absolute stereochemistry. SHELXL (part of the SHELX suite) refines crystal structures by optimizing parameters like bond lengths, angles, and thermal displacement factors. For chiral centers, Flack or Hooft parameters are calculated to confirm enantiomeric purity. Challenges include obtaining high-quality crystals (via slow evaporation or diffusion methods) and addressing twinning or disorder in the lattice .
Q. How can researchers analyze structure-activity relationships (SAR) for bioactivity in derivatives of this compound?
SAR studies require systematic modifications to the pyrrolidine ring or phenyl group. For example:
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring to enhance metabolic stability .
- Ring Functionalization : Adding methyl or trifluoromethyl groups to the pyrrolidine nitrogen to modulate lipophilicity and binding affinity .
Biological assays (e.g., antimicrobial disk diffusion or cytotoxicity MTT assays) should be paired with computational docking (using software like AutoDock) to correlate structural changes with activity .
Q. What strategies address contradictions in experimental data, such as inconsistent bioactivity or synthetic yields?
- Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere, reagent purity) and biological assay protocols (e.g., cell line viability, positive controls) .
- Multivariate Analysis : Use experimental design (e.g., factorial or response surface methodology) to identify critical variables affecting yields or activity .
- Meta-Analysis : Compare data across literature sources to identify trends (e.g., solvent effects on crystallization) or outliers caused by unaccounted variables .
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?
- Chiral Catalysts : Use asymmetric hydrogenation with catalysts like BINAP-Ruthenium complexes to control stereochemistry.
- Chiral HPLC : Employ columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- Circular Dichroism (CD) : Confirm optical activity and compare with known standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
